![molecular formula C9H14O2 B6332740 (2R)-双环[2.2.2]辛烷-2-羧酸 CAS No. 37167-93-4](/img/structure/B6332740.png)

(2R)-双环[2.2.2]辛烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

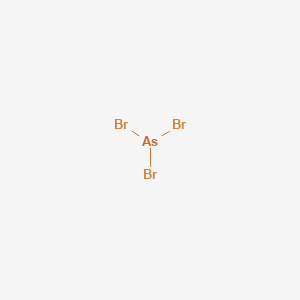

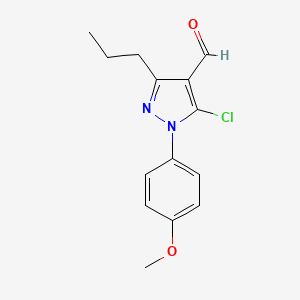

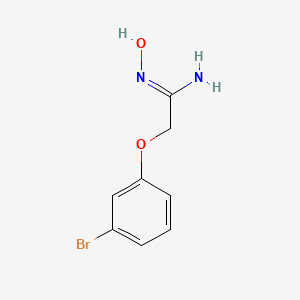

“(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid” is a type of organic compound that belongs to the class of carboxylic acids. It has a bicyclic structure, which means it contains two fused rings. The “2R” indicates the configuration of the chiral center at the 2-position of the bicyclic structure .

Synthesis Analysis

While specific synthesis methods for “(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid” are not available, similar bicyclic structures have been synthesized using the Diels–Alder reaction and ring-closing metathesis as key steps .Molecular Structure Analysis

The molecular structure of “(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid” would be characterized by the presence of a bicyclic ring and a carboxylic acid functional group. The bicyclic [2.2.2] structure indicates that there are three rings sharing two common bonds .Chemical Reactions Analysis

The carboxylic acid functional group in “(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid” can undergo typical acid-base reactions, esterification, and amide formation . The bicyclic structure may also participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid” would be influenced by its bicyclic structure and the carboxylic acid functional group. These properties could include melting point, boiling point, solubility, and reactivity科学研究应用

羧酸对生物催化剂的抑制

羧酸,包括(2R)-双环[2.2.2]辛烷-2-羧酸,因其在发酵过程中作为微生物抑制剂的作用而受到研究。这些酸是使用工程微生物(如大肠杆菌和酿酒酵母)通过发酵产生的。它们对微生物的抑制作用,是由于破坏了细胞膜并降低了内部 pH 值,突显了代谢工程策略对于提高微生物的鲁棒性以改善工业性能的重要性 (Jarboe、Royce 和 Liu,2013)。

药物研究中的降冰片烷化合物

降冰片烷化合物与(2R)-双环[2.2.2]辛烷-2-羧酸密切相关,由于其独特的分子形状和取代基的固定位置,在药物研究中引起了兴趣。这些化合物既用作药物,也用作研究构效关系的测试分子,展示了双环化合物在药物研究中的重要性 (Buchbauer 和 Pauzenberger,1991)。

羧酸的反应萃取

使用有机溶剂和超临界流体从水溶液中萃取羧酸是一个活跃的研究领域。特别是超临界 CO2 因其环境友好特性和在羧酸反应萃取中的高效率而受到关注,它为从水溶液中分离羧酸提供了高收率和简单性 (Djas 和 Henczka,2018)。

植物中的 1-氨基环丙烷-1-羧酸

尽管不是直接的(2R)-双环[2.2.2]辛烷-2-羧酸,但对植物中 1-氨基环丙烷-1-羧酸 (ACC) 的研究揭示了这种简单分子作为乙烯前体的复杂作用。研究表明,ACC 本身可能作为信号发挥作用,独立于乙烯,为理解植物生物学和信号机制开辟了新的途径 (Van de Poel 和 Van Der Straeten,2014)。

作用机制

Target of Action

The specific targets of (2R)-bicyclo[22Carboxylic acid compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The exact mode of action of (2R)-bicyclo[2.2.2]octane-2-carboxylic acid is not well-documented. Carboxylic acids typically donate a proton (H+) in biological systems, acting as an acid. This can influence the pH of the local environment and can affect various biochemical reactions .

Biochemical Pathways

(2R)-bicyclo[2.2.2]octane-2-carboxylic acid may be involved in the 2-oxocarboxylic acid metabolism pathway . 2-Oxocarboxylic acids, also called 2-oxo acids and alpha-keto acids, are elementary metabolites that include pyruvate, 2-oxobutanoate, oxaloacetate, and 2-oxoglutarate .

Pharmacokinetics

They can be metabolized in the liver and excreted in the urine .

Result of Action

The specific molecular and cellular effects of (2R)-bicyclo[22Carboxylic acids can influence a variety of biochemical reactions and processes in the body due to their ability to donate protons .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2R)-bicyclo[2.2.2]octane-2-carboxylic acid . For instance, the compound’s acidic properties may be more pronounced in a basic environment.

属性

IUPAC Name |

(2R)-bicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGHXVHKCJNBW-KAVNDROISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)

![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)